molecular formula C7H9ClN2O2S B2696223 4-Amino-2-chloro-N-methylbenzene-1-sulfonamide CAS No. 102074-49-7

4-Amino-2-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B2696223
CAS No.: 102074-49-7
M. Wt: 220.67
InChI Key: UJIBPFPTVMYODT-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-methylbenzene-1-sulfonamide is a substituted sulfonamide featuring a chlorinated benzene ring with an amino group at position 4, a methyl-substituted sulfonamide moiety at position 1, and a chlorine atom at position 2. This compound is part of a broader class of sulfonamides, which are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents. It is commercially available in research quantities, with pricing listed at €497.00 for 50 mg and €1,357.00 for 500 mg .

The structural complexity of this compound allows for diverse reactivity, making it a valuable intermediate in synthesizing more complex derivatives.

Properties

IUPAC Name

4-amino-2-chloro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIBPFPTVMYODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102074-49-7
Record name 4-amino-2-chloro-N-methylbenzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized Products: Nitro derivatives when oxidized.

    Reduced Products: Amino derivatives when further reduced.

Scientific Research Applications

Antibacterial Applications

Sulfonamides, including 4-amino-2-chloro-N-methylbenzene-1-sulfonamide, are recognized for their broad-spectrum antibacterial properties. They act by inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction.

Key Points:

  • Effective against gram-positive bacteria and some gram-negative bacteria, such as Escherichia coli and Klebsiella species.
  • Utilized in treating infections like tonsillitis, urinary tract infections, and meningitis .

Table 1: Antibacterial Efficacy of Sulfonamides

Bacteria SpeciesSensitivity to Sulfonamides
Staphylococcus aureusSensitive
Escherichia coliSensitive
Klebsiella pneumoniaeSensitive
Pseudomonas aeruginosaResistant

Antitumor Activity

Recent studies have highlighted the potential of sulfonamides as antitumor agents. The mechanism of action may involve inhibition of carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis.

Case Study:
A study indicated that certain sulfonamide derivatives exhibited significant cytotoxicity against various cancer cell lines, including HeLa and MCF-7. The compounds were shown to induce apoptosis and inhibit cell proliferation effectively .

Table 2: Cytotoxicity of Sulfonamide Derivatives

CompoundCell LineIC50 (μM)
This compoundHeLa34
This compoundMCF-736

Synthesis and Industrial Applications

The synthesis of this compound has been optimized for industrial production. A notable method involves the reduction of 4-nitro-N-methylphenyl methane sulfonamide using hydrazine hydrate, yielding high purity and efficiency .

Key Advantages:

  • High yield (over 92%) with low production costs.
  • Simplified recovery processes for the reaction by-products.

Mechanistic Insights and Structure-Activity Relationship

The structure-activity relationship (SAR) of sulfonamides indicates that modifications to the sulfonamide group can enhance antibacterial and antitumor activities. For instance, substituents that increase electron-withdrawing properties have been associated with improved efficacy against bacterial strains .

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues.

Comparison with Similar Compounds

Structural Analogues with Substituted Benzene Rings

4-Amino-2-chloro-5-hydroxybenzenesulfonamide

This analogue (Synonyms: 2-Amino-4-Chlorophenol-5-Sulfonamide) introduces a hydroxyl group at position 5, altering solubility and hydrogen-bonding capacity.

5-Amino-2-chlorobenzenesulfonamide

Lacking the N-methyl group on the sulfonamide moiety, this compound (CAS: 2015-19-2) demonstrates how N-substitution affects steric hindrance and electronic properties. The absence of the methyl group could increase hydrogen-bond donor capacity, impacting target binding interactions .

Sulfonamides with Heterocyclic Modifications

4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methyl-2-(naphthalen-1-ylmethylthio)benzenesulfonamide (Compound 13)

This derivative (melting point: 177–180°C) incorporates a naphthalenylmethylthio group and an imidazole-thione moiety. Such modifications are critical for optimizing biological activity, as seen in enzyme inhibition studies .

5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide

Featuring a thiazole ring fused to the benzene core (SMILES: c2c(c1cc(c(Cl)cc1)S(=O)(=O)N)nc(N)s2), this compound (Formula: C₉H₈ClN₃O₂S₂) demonstrates how heterocyclic appendages can modulate electronic properties and bioavailability. The thiazole ring may contribute to π-π stacking interactions in target binding .

Functional Group Variations in Sulfonamide Derivatives

Methyl {{4-{2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl}phenyl}sulfonyl}carbamate

This compound (Synonym: Glibenclamide impurity B) replaces the amino group with a carbamate-linked methoxybenzoyl moiety. The carbamate group introduces hydrolytic stability concerns compared to the parent sulfonamide, which could affect metabolic pathways .

5-Amino-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide

With a methoxy group at position 2 and a 4-chlorophenyl substituent (Formula: C₉H₇ClN₂O₅), this derivative highlights the impact of aryl substitutions on solubility and target selectivity.

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight Key Substituents Melting Point (°C) Key Functional Differences Reference
4-Amino-2-chloro-N-methylbenzene-1-sulfonamide 234.69 N-methyl, Cl, NH₂ Not reported Baseline structure
4-Amino-2-chloro-5-hydroxybenzenesulfonamide 250.68 OH, Cl, NH₂ Not reported Enhanced polarity due to -OH
Compound 13 () Not reported Naphthalenylmethylthio, imidazole-thione 177–180 Increased lipophilicity
5-(2-Amino-1,3-thiazol-4-yl)-2-chlorobenzene-1-sulfonamide 294.77 Thiazole ring Not reported Heterocyclic π-π interactions
Glibenclamide impurity B 453.31 Carbamate, methoxybenzoyl Not reported Hydrolytic stability concerns

Biological Activity

4-Amino-2-chloro-N-methylbenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 102074-49-7
  • Molecular Formula : C7H9ClN2O2S
  • Molecular Weight : 210.68 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of various enzymes. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. By inhibiting the enzyme dihydropteroate synthase, this compound disrupts the synthesis of folate in bacteria, leading to bacteriostatic effects.

Enzyme Inhibition

The compound has been shown to exhibit significant inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and CA II, which are implicated in tumor growth and metastasis:

Enzyme IC50 (nM) Selectivity
CA IX10.93 - 25.06High
CA II1.55 - 3.92Moderate

These findings suggest that the compound could be developed as a therapeutic agent targeting cancer cells while minimizing effects on normal cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure were tested against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer), revealing significant cytotoxicity:

Compound Cell Line IC50 (μM) Selectivity Ratio
Compound 4eMDA-MB-2311.52 - 6.315.5 - 17.5
Compound 4gMCF-7Similar rangeSimilar range

The mechanism behind this activity includes apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells compared to controls.

Antibacterial Activity

The antibacterial properties of the compound have also been explored. In vitro studies demonstrated that it exhibits significant activity against gram-positive and gram-negative bacteria:

Bacterial Strain Inhibition (%) at 50 μg/mL
Staphylococcus aureus80.69%
Klebsiella pneumoniae77.52%

These results indicate that the compound can effectively inhibit bacterial growth and biofilm formation.

Case Studies

  • Study on Carbonic Anhydrase Inhibition
    • A study evaluated various sulfonamide derivatives for their inhibitory effects on carbonic anhydrases, revealing that compounds similar to this compound showed selective inhibition of CA IX over CA II, making them promising candidates for cancer therapy .
  • Anticancer Evaluation
    • Another research focused on the anti-proliferative effects of sulfonamide derivatives against breast cancer cell lines, highlighting that specific modifications in the structure significantly enhanced their cytotoxicity and selectivity .
  • Antimicrobial Studies
    • A comprehensive evaluation of sulfonamide derivatives demonstrated potent antibacterial activity against clinically relevant pathogens, with mechanisms involving disruption of folate synthesis pathways .

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